molecular formula C21H18O3 B8260838 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone CAS No. 39604-80-3

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B8260838
CAS No.: 39604-80-3
M. Wt: 318.4 g/mol
InChI Key: MASNZNZALYEQEN-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone is an organic compound with a complex structure that includes both benzyloxy and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone typically involves the reaction of 4-benzyloxybenzaldehyde with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is heated to promote the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The benzyloxy and hydroxyphenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzaldehyde: Shares the benzyloxy group but lacks the hydroxyphenyl and phenylethanone moieties.

    2-Hydroxyacetophenone: Contains the hydroxyphenyl and carbonyl groups but lacks the benzyloxy group.

Uniqueness

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone, also known by its chemical name Benzophenone derivative , is an organic compound characterized by its unique structural features, which include benzyloxy and hydroxyphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H16O3C_{16}H_{16}O_3, and it has a molecular weight of 256.29 g/mol. The synthesis typically involves the reaction of 4-benzyloxybenzaldehyde with phenylacetic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. The reaction proceeds through a condensation mechanism, yielding the desired product with specific functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in several studies. It appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response by catalyzing the formation of prostaglandins. Inhibition of COX-1 and COX-2 has been linked to reduced inflammation and pain, making this compound a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

This compound has been evaluated for its anticancer potential against various cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). Studies have indicated that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to interact with specific molecular targets enhances its therapeutic potential against tumors .

The biological activity of this compound is largely attributed to its ability to bind with specific enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding interactions, facilitating stronger binding affinity with target proteins involved in various biochemical pathways. This interaction can lead to significant alterations in cellular functions, including enzyme inhibition and modulation of gene expression related to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-BenzyloxybenzaldehydeStructureModerate antimicrobial activity
2-HydroxyacetophenoneStructureWeak anticancer properties
1-(4-Hydroxyphenyl)-2-phenylethanoneStructureStrong anti-inflammatory effects

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.

Study on Antimicrobial Efficacy

A study published in the Turkish Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of several derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL against S. aureus, supporting its potential use as an antimicrobial agent .

Investigation into Anti-inflammatory Mechanisms

Research documented in Pharmaceutical Biology highlighted the anti-inflammatory effects of related compounds through COX inhibition assays. The study reported IC50 values indicating that certain derivatives could inhibit COX-1 and COX-2 with greater efficacy than traditional NSAIDs, suggesting a lower risk of gastrointestinal side effects associated with long-term use .

Properties

IUPAC Name

1-(2-hydroxy-4-phenylmethoxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-20(13-16-7-3-1-4-8-16)19-12-11-18(14-21(19)23)24-15-17-9-5-2-6-10-17/h1-12,14,23H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNZNZALYEQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503222
Record name 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-80-3
Record name 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the previous procedure and starting from 1-(2,4-dihydroxyphenyl)-2-phenylethanone (7.08 g, 31.0 mmol) and benzyl alcohol (3.37 mL, 32.55 mmol), 8.62 g (87%) of the title compound was obtained as a white solid: mp 106-108° C. (lit. 104-105° C.); IR (KBr) 1620, 1572, 1500; 1389, 1352, 1270, 1230, 1192, 1134, 1000, 974, 830, 760, 729, 697, 628, 561 cm−1; 1H NMR (400 MHz, CDCl3) δ 12.69 (br s, 1H), 7.48 (d, J=8.7 Hz, 1H), 7.25-7.39 (m, 10H), 6.49-6.51 (m, 2H), 5.07 (s, 2H), 4.20 (s, 2H); 13C NMR (100 MHz, CDCl3) δ 202.41, 166.20, 16.5.68, 136.22, 134.79, 132.53, 129.76, 129.17, 129.14, 128.76, 127.95, 127.51, 113.77, 108.75, 102.47, 70.66, 45.28; HRMS calculated for C21H18NaO3 (M+Na)+ 341.1154; found 341.1136.
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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